molecular formula C19H34N4O8 B13136671 Boc-D-Alg(Boc)2-OH

Boc-D-Alg(Boc)2-OH

Cat. No.: B13136671
M. Wt: 446.5 g/mol
InChI Key: KNFDNRSWAHJRET-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups.

Preparation Methods

The synthesis of Boc-D-Alg(Boc)2-OH typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The main method of Boc protection is the use of Boc anhydride. Bases like triethylamine or sodium hydroxide are sometimes used, depending on the system . The reaction involves the nucleophilic attack of the amine on the electrophilic anhydride, resulting in the formation of the Boc-protected amino acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Boc-D-Alg(Boc)2-OH undergoes various types of chemical reactions, including:

Common reagents used in these reactions include Boc anhydride for protection and trifluoroacetic acid for deprotection . The major products formed from these reactions are the deprotected amino acids and the corresponding Boc-protected intermediates.

Properties

Molecular Formula

C19H34N4O8

Molecular Weight

446.5 g/mol

IUPAC Name

(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m1/s1

InChI Key

KNFDNRSWAHJRET-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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